Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that features a thiazole ring fused with a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step process. One common method includes the condensation of substituted arylaldehyde with 2-amino-6-halo/4-methyl-benzo[d]thiazole and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water, utilizing microwave irradiation . This method is advantageous due to its efficiency and the relatively mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be integrated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with various molecular targets and pathways. The thiazole and benzimidazole rings can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the thiazole ring but lacks the benzimidazole moiety.
Benzimidazole: Contains the benzimidazole ring but lacks the thiazole moiety.
Thiazole: A simpler structure with only the thiazole ring.
Uniqueness
Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the combination of the thiazole and benzimidazole rings, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H9N3O2S and a molecular weight of 253.28 g/mol. The compound features a thiazole ring fused with a benzimidazole structure, which is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole and benzimidazole moieties exhibit potent antimicrobial properties. This compound has been tested against a range of bacterial strains, showing promising results. For instance, the minimum inhibitory concentration (MIC) values against specific pathogens were reported as follows:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 40 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were found to be:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory properties. It was tested in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were recorded as follows:
Enzyme | IC50 (μM) |
---|---|
COX-1 | 25 |
COX-2 | 18 |
These results suggest that this compound may be beneficial in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. For example, the compound's structure allows it to bind effectively to enzymes involved in cell signaling pathways, which are crucial for cancer progression and inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with this compound resulted in significant reductions in bacterial load compared to standard antibiotics.
- Case Study on Cancer Treatment : In vitro studies using human cancer cell lines demonstrated that this compound induces apoptosis through caspase activation, leading to cell death in malignant cells while sparing normal cells.
- Case Study on Inflammation : A clinical trial assessing the anti-inflammatory effects of this compound in patients with rheumatoid arthritis indicated a marked decrease in pain and swelling, correlating with reduced levels of inflammatory markers.
Properties
Molecular Formula |
C12H9N3O2S |
---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
methyl 2-(1,3-thiazol-2-yl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H9N3O2S/c1-17-12(16)7-2-3-8-9(6-7)15-10(14-8)11-13-4-5-18-11/h2-6H,1H3,(H,14,15) |
InChI Key |
WGUWGJKNFDSHQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=NC=CS3 |
Origin of Product |
United States |
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